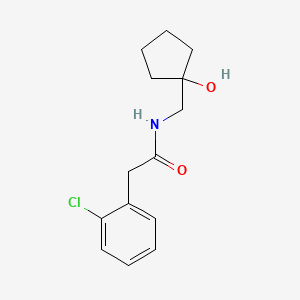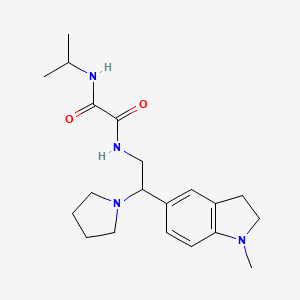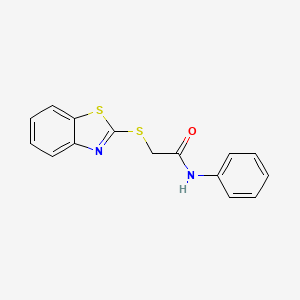
2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide” is a derivative of benzothiazole . Benzothiazole derivatives have been studied extensively due to their wide range of biological activities and are part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A specific example of a synthesis method involves a one-pot three-component Knoevenagel condensation reaction .Chemical Reactions Analysis
Benzothiazole derivatives have been involved in various chemical reactions. For instance, a reaction involving 2-aminothiophenol and aldehydes in an air/DMSO oxidant system provides 2-aroylbenzothiazoles . Another reaction involves the condensation of 2-aminothiophenol with aromatic aldehydes .Scientific Research Applications
Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazole derivatives exhibit a wide range of pharmacological properties, making them significant in medicinal chemistry. These compounds are recognized for their anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities among others. The structural simplicity of the 2-arylbenzothiazole moiety, in particular, has attracted interest for the development of antitumor agents. The adaptability of benzothiazole to serve as a ligand to various biomolecules has been a focal point in drug discovery, aiming at the treatment of various human diseases/disorders, especially cancer (Kamal, Hussaini, & Malik, 2015; Keri, Patil, Patil, & Budagumpi, 2015).
Benzothiazoles in Chemotherapy
Recent advancements have emphasized the role of 2-arylbenzothiazoles in chemotherapy, highlighting the significant anticancer potential of benzothiazole derivatives. Their promising biological profile and synthetic accessibility have been leveraged in designing new chemotherapeutics, with several derivatives showing potent anticancer activity. The conjugate systems involving benzothiazoles are also being explored for synergistic effects and the development of new generation drugs for cancer treatment (Ahmed, Valli Venkata, Mohammed, Sultana, & Methuku, 2012).
Structural Activity Relationship of Benzothiazole
Benzothiazole and its derivatives are identified for their diverse pharmacological activities, including antiviral, antimicrobial, anti-inflammatory, and anticancer effects. The structural modifications at specific positions on the benzothiazole nucleus have led to a variety of biological activities, underscoring the importance of this compound in medicinal chemistry. The exploration of benzothiazole derivatives has opened avenues for the discovery of novel therapeutic agents with enhanced activities and lesser toxic effects (Bhat & Belagali, 2020).
Benzothiazole Derivatives as Anticancer Agents
The broad spectrum of biological activities of benzothiazole derivatives, particularly as anticancer agents, is well-documented. These compounds interact with various cancer cell lines through multiple mechanisms, including inhibition of tyrosine kinases, topoisomerases, and induction of apoptosis via reactive oxygen species (ROS) activation. The diversity in the mechanism of action of benzothiazole derivatives underscores their potential as lead compounds in cancer chemotherapy (Irfan, Batool, Naqvi, Islam, Osman, Nocentini, Alissa, & Supuran, 2019).
Future Directions
The future directions for the study of “2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide” and similar compounds could involve further exploration of their biological activities, potential therapeutic applications, and development of more efficient synthesis methods. The search for newer, more effective, and less toxic anticonvulsants is one area of interest .
Mechanism of Action
Target of Action
The primary targets of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide are epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger . These targets play a crucial role in the regulation of neuronal excitability and synaptic transmission, which are key processes in the pathophysiology of epilepsy.
Mode of Action
This compound interacts with its targets by binding to these receptors and modulating their activity . This interaction results in the inhibition of neuronal excitability and reduction of abnormal electrical activity in the brain, thereby controlling seizures.
Biochemical Pathways
The action of this compound affects the GABAergic and glutamatergic pathways, which are the main inhibitory and excitatory neurotransmitter systems in the brain, respectively . By enhancing GABAergic inhibition and reducing glutamatergic excitation, this compound helps to restore the balance of excitation and inhibition in the brain, thereby reducing the occurrence of seizures.
Pharmacokinetics
A computational study was carried out for the prediction of pharmacokinetic properties
Result of Action
The molecular and cellular effects of this compound’s action include the modulation of neuronal excitability and synaptic transmission . This leads to a reduction in abnormal electrical activity in the brain, thereby controlling seizures.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c18-14(16-11-6-2-1-3-7-11)10-19-15-17-12-8-4-5-9-13(12)20-15/h1-9H,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVDQOWEIHSEKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-fluorobenzenesulfonamide](/img/structure/B2702421.png)
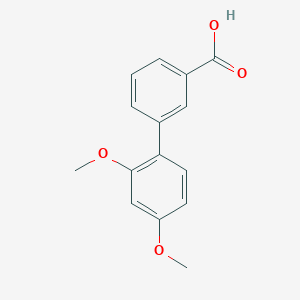
![tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/no-structure.png)

![2-(1H-pyrrol-1-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2702429.png)

![1-{[2-(4-Methylpiperidino)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B2702431.png)
![1-{3-[(Pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2702433.png)
![2-Chloro-1-[3-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2702434.png)
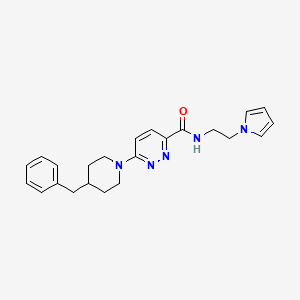
![2-(2-chlorophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide](/img/structure/B2702437.png)
